molecular formula C21H31N3O B7629497 N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide

N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide

Cat. No. B7629497
M. Wt: 341.5 g/mol
InChI Key: SIBYYZDLVVYPEX-UHFFFAOYSA-N
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Description

N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide, also known as MEAI, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. MEAI is a synthetic compound that belongs to the piperidine class of drugs and has been found to exhibit both stimulant and hallucinogenic properties.

Mechanism of Action

N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide acts as a monoamine reuptake inhibitor, which means it blocks the reuptake of dopamine, norepinephrine, and serotonin in the brain, resulting in an increase in their levels. This leads to an increase in the activity of these neurotransmitters, which can have a positive effect on mood, motivation, and reward. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide also binds to serotonin receptors, which may contribute to its hallucinogenic properties.
Biochemical and Physiological Effects:
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been found to increase heart rate, blood pressure, and body temperature, which are typical physiological effects associated with stimulant drugs. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has also been shown to induce hallucinations, altered perception, and changes in mood and behavior, which are characteristic of hallucinogenic drugs. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide can be easily synthesized in the laboratory and can be used to study the effects of monoamine reuptake inhibition on neurotransmitter levels and behavior. However, N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide also has several limitations, including its potential for abuse and lack of long-term safety data. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide is also a controlled substance in many countries, which limits its availability for research purposes.

Future Directions

There are several future directions for N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide research, including its potential use as a treatment for depression, anxiety, and addiction. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide may also be useful in the study of monoamine reuptake inhibition and its effects on neurotransmitter levels and behavior. Further research is needed to determine the long-term safety and efficacy of N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide involves the reaction of 1-methyl-3-(2-nitrophenyl)indole with 2-methylpropylamine, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 4-piperidone to yield N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide. The purity and yield of the final product can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been primarily studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and addiction. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has also been shown to enhance cognitive function, memory, and learning.

properties

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-16(2)14-24-12-9-17(10-13-24)21(25)22-11-8-18-15-23(3)20-7-5-4-6-19(18)20/h4-7,15-17H,8-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYYZDLVVYPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)NCCC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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